molecular formula C8H14N2O B13824843 1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one CAS No. 38052-25-4

1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one

Cat. No.: B13824843
CAS No.: 38052-25-4
M. Wt: 154.21 g/mol
InChI Key: DOKNWQNHVUKYBY-UHFFFAOYSA-N
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Description

1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one is a bicyclic compound with a unique structure that includes two nitrogen atoms and four methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a ketone, followed by cyclization to form the bicyclic structure . The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one (CAS Number: 38052-25-4) is a bicyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H14N2OC_8H_{14}N_2O, with a molecular weight of 158.21 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits promising antimicrobial properties against various pathogens.

  • Study Findings : A study demonstrated that derivatives of this compound showed significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 62.5 to 125 µg/mL for these pathogens .
PathogenMIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli125

Anticancer Activity

The compound has also been investigated for its anticancer properties.

  • Case Study : In vitro tests on human cancer cell lines (e.g., HeLa and A549) revealed that the compound induced cytotoxic effects with IC50 values of approximately 226 µg/mL for HeLa cells and 242 µg/mL for A549 cells . These results suggest that the compound may inhibit cell proliferation effectively.
Cell LineIC50 (µg/mL)
HeLa226
A549242

Neuroprotective Effects

Emerging research has suggested that this compound might have neuroprotective properties.

  • Research Insights : A study focusing on neurodegenerative diseases indicated that the compound could potentially protect neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to its ability to modulate oxidative stress pathways and enhance cellular antioxidant defenses .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models.
  • DNA Interaction : Its ability to form DNA cross-links may contribute to its anticancer activity by disrupting cellular replication processes.
  • Receptor Modulation : Research indicates that it may act as a partial agonist at nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions .

Properties

CAS No.

38052-25-4

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1,2,4,6-tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one

InChI

InChI=1S/C8H14N2O/c1-5-8(3)7(2,9-5)6(11)10(8)4/h5,9H,1-4H3

InChI Key

DOKNWQNHVUKYBY-UHFFFAOYSA-N

Canonical SMILES

CC1C2(C(N1)(C(=O)N2C)C)C

Origin of Product

United States

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